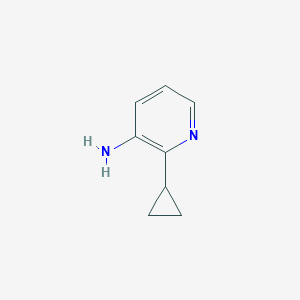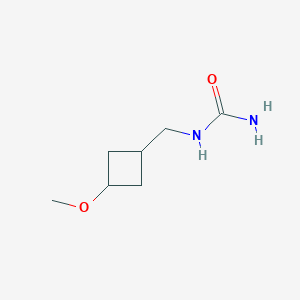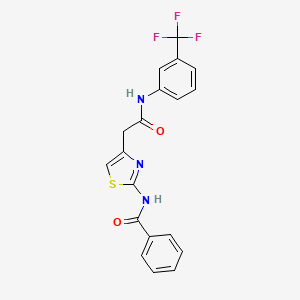
3-(3-Chloro-4-fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-4-fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one, also known as CFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The exact mechanism of action of 3-(3-Chloro-4-fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. This compound has been shown to bind to and modulate the activity of various receptors, including the serotonin and dopamine receptors, leading to changes in neurotransmitter release and synaptic activity.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects, including potent analgesic and anti-inflammatory effects, modulation of neurotransmitter release and synaptic activity, and changes in behavior and cognition. However, the exact nature and extent of these effects are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-Chloro-4-fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one has several advantages for use in lab experiments, including its potent analgesic and anti-inflammatory effects, its ability to modulate neurotransmitter release and synaptic activity, and its relatively low toxicity. However, there are also some limitations to its use, including the need for careful dosing and monitoring to avoid toxicity, and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 3-(3-Chloro-4-fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one, including further studies on its mechanism of action, the development of novel drugs based on its structure, and the exploration of its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and to identify any potential limitations or safety concerns associated with its use.
Synthesemethoden
3-(3-Chloro-4-fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one can be synthesized using a variety of methods, including the reaction between 3-(3-chloro-4-fluorophenyl)propan-1-ol and 3-(quinolin-8-yloxy)pyrrolidine. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and a solvent, such as ethanol or methanol. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-4-fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one has been extensively studied in the scientific community due to its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of novel pain-relieving drugs. In pharmacology, this compound has been shown to modulate the activity of various neurotransmitter receptors, including the serotonin and dopamine receptors, making it a potential target for the treatment of psychiatric disorders such as depression and schizophrenia. In neuroscience, this compound has been used as a tool to study the role of various neurotransmitter systems in the brain, including the dopaminergic and serotonergic systems.
Eigenschaften
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O2/c23-18-13-15(6-8-19(18)24)7-9-21(27)26-12-10-17(14-26)28-20-5-1-3-16-4-2-11-25-22(16)20/h1-6,8,11,13,17H,7,9-10,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPHWYSLOFWXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione](/img/no-structure.png)
![2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2898951.png)



![N-(3,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2898959.png)

![2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B2898964.png)

![8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one](/img/structure/B2898968.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(diethylsulfamoyl)benzamide](/img/structure/B2898970.png)